3-(((Allyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid
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Overview
Description
3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl group substituted with a methyl group, an amino group protected by a prop-2-en-1-yloxycarbonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, prop-2-en-1-ol, and amino acids.
Protection of Amino Group: The amino group is protected using prop-2-en-1-yloxycarbonyl chloride under basic conditions.
Formation of Propanoic Acid: The protected amino group is then coupled with a propanoic acid derivative using standard peptide coupling reagents like EDCI or DCC.
Deprotection: The final step involves deprotecting the amino group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The prop-2-en-1-yloxycarbonyl group may serve as a protective group, influencing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-3-amino-propanoic acid: Lacks the prop-2-en-1-yloxycarbonyl group.
3-(4-methylphenyl)-3-{[(methoxycarbonyl]amino}propanoic acid: Features a different protecting group.
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid: Substitutes the methyl group with a chlorine atom.
Uniqueness
The unique combination of the 4-methylphenyl group and the prop-2-en-1-yloxycarbonyl-protected amino group distinguishes this compound from its analogs, potentially offering distinct reactivity and applications.
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-3-8-19-14(18)15-12(9-13(16)17)11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
InChI Key |
LMGLKALXDPGHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC=C |
Origin of Product |
United States |
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